molecular formula C24H25ClN2O2S B2903874 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine CAS No. 325811-76-5

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine

Cat. No. B2903874
CAS RN: 325811-76-5
M. Wt: 440.99
InChI Key: VDGFVSCKSJTPNU-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a novel compound that has been synthesized and studied for its potential applications in medicinal chemistry . It is a derivative of 1-benzhydryl-sulfonyl-piperazine .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . This process is part of a broader set of methods for synthesizing piperazine derivatives, which also include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by X-ray diffraction study . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound primarily involve nucleophilic substitution reactions . The piperazine ring and its derivatives are important cyclic components in the field of industry which are used as raw materials for hardening of the epoxy resins, corrosion inhibitors, insecticides, accelerators for rubber, urethane catalysts, and anti-oxidants .

Mechanism of Action

Target of Action

The primary targets of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine are MDA-MB-231 human breast cancer cells . These cells are a commonly used model for studying the progression and treatment of triple-negative breast cancer.

Mode of Action

This compound interacts with its targets by inhibiting cell proliferation . The compound’s sulfonyl group is likely involved in this interaction, as sulfonyl groups are known to form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Result of Action

The primary result of this compound’s action is the inhibition of MDA-MB-231 breast cancer cell proliferation . This indicates that the compound may have potential as a therapeutic agent for breast cancer.

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in medicinal chemistry, particularly given the wide range of biological activities associated with piperazine derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

1-benzhydryl-4-(5-chloro-2-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2S/c1-19-12-13-22(25)18-23(19)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGFVSCKSJTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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